

CAS number and molecular formula of 5-Carbethoxyuracil

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Compound of Interest

Compound Name: 5-Carbethoxyuracil

Cat. No.: B1345524

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5-Carbethoxyuracil: A Technical Guide for Researchers

CAS Number: 28485-17-8 Molecular Formula: $C_5H_5N_2O_3$

This technical guide provides an in-depth overview of **5-Carbethoxyuracil**, a pyrimidine derivative of significant interest to researchers in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, and available biological data, presented in a format tailored for scientists and research professionals.

Chemical and Physical Properties

5-Carbethoxyuracil, also known as Isoorotic acid ethyl ester, is a uracil derivative characterized by a carbethoxy group at the 5-position of the pyrimidine ring. Its fundamental properties are summarized in the table below for easy reference.

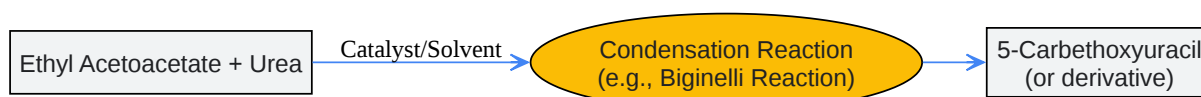
Property	Value	Reference
CAS Number	28485-17-8	
Molecular Formula	$C_5H_5N_2O_3$	
Molecular Weight	184.15 g/mol	
Alternate Name	Isoorotic acid ethyl ester	

Synthesis of 5-Carbethoxyuracil

The synthesis of **5-Carbethoxyuracil** and its derivatives often employs well-established methods in heterocyclic chemistry, such as the Biginelli reaction. This one-pot condensation reaction typically involves an aldehyde, a β -dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.

While a highly specific, detailed protocol for the direct synthesis of **5-Carbethoxyuracil** was not prominently available in the reviewed literature, the synthesis of structurally related 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives provides a foundational methodology. These syntheses generally involve the reaction of ethyl acetoacetate with urea or a substituted urea. [1]

A general workflow for the synthesis of related pyrimidine structures is depicted below.



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Caption: General workflow for the synthesis of **5-Carbethoxyuracil** derivatives.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity and associated signaling pathways of **5-Carbethoxyuracil**. Research on uracil derivatives is extensive, with many compounds exhibiting a range of biological effects. For instance, 5-substituted uracil derivatives, such as 5-alkoxymethyluracil analogues, have been investigated for their antiviral and cytotoxic activities.[2] Similarly, 5-aminouracil derivatives have been explored for their potential therapeutic applications.

It is important to note that the well-known anticancer drug 5-Fluorouracil (5-FU) is a different uracil derivative with a distinct mechanism of action. The biological effects of 5-FU should not be extrapolated to **5-Carbethoxyuracil** without specific experimental evidence.

Further research is required to elucidate the specific biological targets, mechanism of action, and any potential therapeutic applications of **5-Carbethoxyuracil**. Researchers investigating this compound are encouraged to perform initial screenings to determine its bioactivity profile.

Experimental Protocols for Related Compounds

While a specific protocol for **5-Carbethoxyuracil** is not detailed here, the following provides a general methodology for the synthesis of related tetrahydropyrimidine derivatives, which can serve as a starting point for experimental design.

Synthesis of Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- Reactants: 0.2 M (6.2 g) of fluoro-benzaldehyde, urea (3 g), and ethyl acetoacetate (6.5 g).
[1]
- Catalyst: A catalytic amount of $\text{CuCl} \cdot 2\text{H}_2\text{O}$. [1]
- Procedure:
 - The reactants and catalyst are mixed by grinding for 7-10 minutes. [1]
 - A few drops of HCl are added, and the mixture is ground for an additional 10 minutes. [1]
 - The mixture is left to stand overnight. [1]
 - The resulting product is purified by recrystallization from methanol. [1]

This solvent-less approach offers an efficient method for the synthesis of the pyrimidine core structure. [1] Modifications to this protocol, such as the omission of the aldehyde, would be necessary to target the synthesis of **5-Carbethoxyuracil**.

Conclusion and Future Directions

5-Carbethoxyuracil is a chemical compound with a well-defined structure. While methods for the synthesis of related compounds are established, a detailed, publicly available protocol for its direct synthesis is not readily accessible. Furthermore, its biological activity and mechanism of action remain largely unexplored.

For researchers, scientists, and drug development professionals, **5-Carbethoxyuracil** represents an opportunity for novel discovery. Future research should focus on:

- Developing and optimizing a specific synthesis protocol for **5-Carbethoxyuracil**.
- Conducting comprehensive in vitro and in vivo studies to determine its biological activity, including potential antimicrobial, antiviral, or anticancer effects.
- Identifying the molecular targets and signaling pathways through which **5-Carbethoxyuracil** may exert its effects.

The data presented in this guide serves as a foundational resource for initiating further investigation into this promising compound.

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References

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